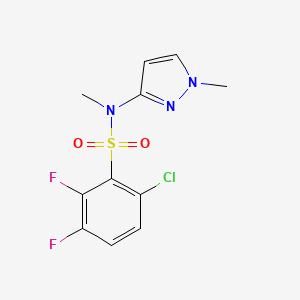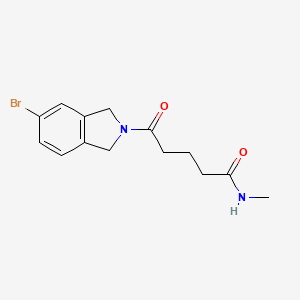
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide, also known as CDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDNB is a sulfonamide-based compound that has been synthesized using various methods.
作用机制
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide inhibits glutathione S-transferases by binding to the active site of the enzyme. The binding of 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide to the enzyme results in the formation of a covalent bond between the sulfur atom of 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide and the thiol group of the enzyme. This covalent bond prevents the enzyme from carrying out its catalytic function, leading to the inhibition of the enzyme.
Biochemical and Physiological Effects
The inhibition of glutathione S-transferases by 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has several biochemical and physiological effects. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been shown to induce oxidative stress by depleting glutathione levels, which are essential for the detoxification of reactive oxygen species. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of glutathione S-transferases, which are overexpressed in many cancer cells.
实验室实验的优点和局限性
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has several advantages for lab experiments. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a potent inhibitor of glutathione S-transferases, making it an excellent tool for studying the role of these enzymes in drug metabolism, carcinogenesis, and oxidative stress. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is also relatively stable and can be stored for extended periods without significant degradation. However, 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has some limitations for lab experiments. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a sulfonamide-based compound, which may limit its solubility in some solvents. Additionally, 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
未来方向
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has several potential future directions for scientific research. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide may also have applications in the development of drugs that target glutathione S-transferases for the treatment of diseases associated with oxidative stress. Additionally, 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide may have applications in the development of biosensors for the detection of xenobiotics and other toxic compounds. Further research is needed to explore these potential applications of 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide.
Conclusion
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a potent inhibitor of glutathione S-transferases, making it an excellent tool for studying the role of these enzymes in drug metabolism, carcinogenesis, and oxidative stress. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has several potential future directions for scientific research, including cancer therapy, drug development, and biosensor development. Further research is needed to explore these potential applications of 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide.
合成方法
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide can be synthesized using various methods. One of the commonly used methods is the reaction of 6-chloro-2,3-difluorobenzenesulfonyl chloride with N-methyl-N-(1-methylpyrazol-3-yl)amine in the presence of a base. The reaction yields 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide as the final product. Another method involves the reaction of 6-chloro-2,3-difluorobenzenesulfonyl chloride with N-methylpyrazole in the presence of a base, followed by the reaction with N-methyl-N-(1-methylpyrazol-3-yl)amine to yield 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide.
科学研究应用
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a potent inhibitor of glutathione S-transferases, which are enzymes that play a crucial role in the detoxification of xenobiotics. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been used to study the role of glutathione S-transferases in drug metabolism, carcinogenesis, and oxidative stress. 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has also been used to study the kinetics and mechanisms of enzyme-catalyzed reactions.
属性
IUPAC Name |
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2N3O2S/c1-16-6-5-9(15-16)17(2)20(18,19)11-7(12)3-4-8(13)10(11)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDZICNTUWCRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N(C)S(=O)(=O)C2=C(C=CC(=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)

![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)

![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate](/img/structure/B6623011.png)